molecular formula C26H22FNO5 B2902611 3-(4-fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866727-39-1

3-(4-fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2902611
CAS No.: 866727-39-1
M. Wt: 447.462
InChI Key: PBSNNJRGYJWSRS-UHFFFAOYSA-N
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Description

This quinolin-4-one derivative features a 4-fluorobenzoyl group at position 3, dimethoxy substituents at positions 6 and 7, and a (2-methoxyphenyl)methyl moiety at position 1 . Its molecular weight is approximately 431.5 g/mol, with computed properties including an XLogP3 (lipophilicity index) of 5.2, a topological polar surface area (TPSA) of 55.8 Ų, and six rotatable bonds, suggesting moderate lipophilicity and membrane permeability .

Properties

IUPAC Name

3-(4-fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO5/c1-31-22-7-5-4-6-17(22)14-28-15-20(25(29)16-8-10-18(27)11-9-16)26(30)19-12-23(32-2)24(33-3)13-21(19)28/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSNNJRGYJWSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction can produce more saturated analogs.

Scientific Research Applications

3-(4-fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the quinolin-4-one core but differ in substituents at positions 1, 3, and peripheral groups. Key comparisons are summarized in Table 1.

Substituent Variations at Position 3

  • Target Compound : 4-Fluorobenzoyl group.
    • The electron-withdrawing fluorine atom may enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins.
  • BF15064 (): 4-Ethoxybenzenesulfonyl group. This could lower blood-brain barrier penetration but improve aqueous solubility.
  • Compound : Benzenesulfonyl group.
    • Similar to BF15064 but lacks the ethoxy substituent, likely resulting in slightly lower molecular weight (493.57 g/mol vs. BF15064’s 493.57 g/mol) and altered electronic effects .

Substituent Variations at Position 1

  • Target Compound: (2-Methoxyphenyl)methyl group.
  • Compound: (4-Methylphenyl)methyl group.
  • Compound : (4-Chlorophenyl)methyl group.
    • The chloro substituent adds electronegativity, possibly enhancing halogen bonding with biomolecules. This could improve binding affinity compared to methyl or methoxy groups .

Peripheral Modifications

  • Compounds : Methoxy groups at positions 6/7 with piperidine/piperazine side chains.
    • These derivatives exhibit lower molecular weights (e.g., 657.26 g/mol in ) and variable melting points (163–222°C), suggesting differences in crystallinity due to flexible side chains .

Table 1: Comparative Physicochemical Properties of Quinolin-4-one Derivatives

Compound Name Position 3 Group Position 1 Group Molecular Weight (g/mol) XLogP3 TPSA (Ų) Rotatable Bonds
Target Compound () 4-Fluorobenzoyl (2-Methoxyphenyl)methyl ~431.5 5.2 55.8 6
Analog 4-Fluorobenzoyl (4-Methylphenyl)methyl 431.5 5.2 55.8 6
BF15064 () 4-Ethoxybenzenesulfonyl (2-Methylphenyl)methyl 493.57 N/A >55.8* 7
Compound Benzenesulfonyl (4-Chlorophenyl)methyl 493.57 N/A >55.8* 7
Compound N/A Piperidine-propoxy side chain 657.26 N/A >60† 10+

*Sulfonyl groups typically increase TPSA.
†Piperazine/piperidine side chains contribute to higher TPSA.

Research Findings and Implications

  • Synthetic Feasibility : Yields for related compounds (e.g., 81% in ) indicate that steric hindrance from the 2-methoxyphenyl group may require optimized coupling conditions .
  • Biological Activity : While highlight biological evaluation, the absence of specific data precludes direct efficacy comparisons. However, the 4-fluorobenzoyl group in the target compound is a strategic choice for enhancing metabolic stability in drug design .

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